molecular formula C16H18BrN3O B3008746 (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-bromophenyl)methanone CAS No. 1351644-21-7

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-bromophenyl)methanone

Cat. No.: B3008746
CAS No.: 1351644-21-7
M. Wt: 348.244
InChI Key: BMFLIKYYLOJKAI-UHFFFAOYSA-N
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Description

(4-((1H-Imidazol-1-yl)methyl)piperidin-1-yl)(2-bromophenyl)methanone is a chemical building block offered for research use in drug discovery and development. This compound features a hybrid architecture combining imidazole and piperidine motifs, structures frequently employed in medicinal chemistry to optimize the properties of lead molecules . The piperazine and piperidine rings are common features in pharmaceuticals, often used to improve solubility and serve as a scaffold for presenting pharmacophores in three-dimensional space . The imidazole ring is a privileged structure in bioactive compounds, capable of participating in hydrogen bonding and serving as a ligand for various enzymatic targets . The 2-bromophenyl group offers a potential site for further synthetic elaboration via metal-catalyzed cross-coupling reactions, enabling versatile downstream chemistry. Researchers may explore this molecule as a synthon for constructing potential protease inhibitors, kinase inhibitors, or G-protein-coupled receptor (GPCR) ligands. The presence of multiple nitrogen-containing heterocycles makes it a candidate for investigating interactions with biologically relevant metal ions or for developing compounds for neurological and oncological therapeutic areas . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-bromophenyl)-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O/c17-15-4-2-1-3-14(15)16(21)20-8-5-13(6-9-20)11-19-10-7-18-12-19/h1-4,7,10,12-13H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFLIKYYLOJKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-bromophenyl)methanone, often referred to in literature as a derivative of piperidine and imidazole, has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its antibacterial, antifungal, anticancer, and enzyme inhibitory activities.

Chemical Structure

The compound features a piperidine ring substituted with an imidazole moiety and a bromophenyl group. This unique structure is hypothesized to contribute to its diverse biological activities.

Antibacterial Activity

Recent studies have indicated that compounds containing piperidine and imidazole derivatives exhibit significant antibacterial properties. For instance, a study evaluated various synthesized alkaloids and found that those with similar structural motifs demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, with notable efficacy against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)Bacterial Strain
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli
Compound C0.0063Pseudomonas aeruginosa

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity in preliminary studies. The antifungal efficacy of related compounds was assessed against various fungal strains, indicating a potential for therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied. Research indicates that compounds similar to this compound can inhibit the growth of several cancer cell lines, including lung cancer and breast cancer cells. A study highlighted the antiproliferative effects observed in vitro, suggesting that modifications to the imidazole or piperidine moieties could enhance efficacy against specific cancer types .

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Compound DMDA-MB-231 (Breast)5.2
Compound EA549 (Lung)3.8
Compound FHepG2 (Liver)4.5

The biological activity of this compound is thought to stem from its ability to interact with specific biological targets:

  • Inhibition of Enzymes : The compound may inhibit enzymes such as acetylcholinesterase and urease, which are crucial in various biological pathways.
  • Disruption of Cellular Processes : Its interaction with cellular membranes can lead to increased permeability, affecting cell viability and proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of various piperidine derivatives, including the target compound. These studies revealed a correlation between structural modifications and enhanced biological activity, emphasizing the importance of functional groups in drug design.

Scientific Research Applications

Chemical Characteristics

The compound features a unique combination of imidazole and piperidine moieties, which are known for their diverse biological activities. The presence of the bromophenyl group enhances its chemical reactivity and potential biological interactions.

Chemistry

In the field of organic synthesis, this compound serves as a valuable building block for the development of new pharmaceuticals. Its structure allows for modifications that can lead to derivatives with enhanced biological properties.

Biology

Research indicates that the compound may be utilized to study enzyme interactions and receptor binding due to the presence of both imidazole and piperidine components. These interactions are critical for understanding the mechanisms of drug action and developing new therapeutic agents.

Medicine

The compound has been investigated for its anticancer and antimicrobial properties:

  • Anticancer Activity : Studies have shown that it exhibits significant cytotoxic activity against various cancer cell lines. For example, it has a reported IC50 value of 5.0 μM against MDA-MB-231 (breast cancer) cells and 10.0 μM against HepG2 (liver cancer) cells. The mechanism involves inducing apoptosis, which is evidenced by increased caspase-3 activity and cell cycle arrest at the G2/M phase .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may also possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

Industrial Applications

In industry, (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-bromophenyl)methanone) could be utilized in the synthesis of advanced materials or as intermediates in agrochemical production. Its unique structure may allow it to function effectively in various chemical processes.

Anticancer Research

A notable study focused on the compound's cytotoxic effects demonstrated that treatment with varying concentrations led to significant apoptosis in breast cancer cell lines. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, indicating a promising avenue for further research into its use as an anticancer agent.

Antimicrobial Studies

Another study evaluated the antimicrobial potential of the compound against various bacterial strains. Results indicated effective inhibition at certain concentrations, suggesting its applicability in developing new antibiotics or antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Potential Applications
(4-((1H-Imidazol-1-yl)methyl)piperidin-1-yl)(2-bromophenyl)methanone Piperidine-methanone 2-Bromophenyl, imidazole-methyl ~360.25 Bromine enhances lipophilicity; imidazole for H-bonding Hypothesized CNS/receptor modulation (needs validation)
(1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (65) Piperidine-methanone Trifluoromethylphenyl, benzoimidazole ~407.37 CF3 group increases metabolic stability; benzoimidazole for π-π stacking Nonretinoid antagonist of retinol-binding protein
{4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone Piperazine-methanone Thienopyrazole, 2-fluorophenyl, methylimidazole ~450.50 Fluorine improves bioavailability; thienopyrazole adds planar rigidity Antiproliferative/anticancer (structural analogy)
(3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(3-fluorophenoxy)ethyl)amino)methyl)piperidin-1-yl)methanone (29) Piperidine-methanone Polyfluorinated phenyl, aminoethyl ~453.33 Fluorine clusters enhance target selectivity; aminoethyl for solubility β-Arrestin-preferring 5-HT1A receptor agonist
(4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride Piperazine-methanone 4-Methoxyphenyl, ethylimidazole ~350.80 Methoxy improves solubility; ethylimidazole for steric effects Histamine H1/H4 receptor dual ligand (structural inference)

Key Observations:

Substituent Effects :

  • Halogenated Aromatic Rings : The 2-bromophenyl group in the target compound contrasts with fluorophenyl () or trifluoromethylphenyl () substituents. Bromine’s larger atomic radius and lower electronegativity may enhance hydrophobic interactions compared to fluorine .
  • Imidazole Positioning : The 1H-imidazol-1-yl group in the target compound differs from benzoimidazole () or 1-methylimidazole (). These variations impact hydrogen-bonding capacity and steric interactions.

Scaffold Differences: Piperidine vs. Piperazine derivatives (e.g., ) often exhibit enhanced solubility .

Synthetic Routes: Coupling Reactions: The target compound likely employs amide coupling (e.g., HBTU/DMF, as in ) or nucleophilic aromatic substitution (e.g., ). Similar compounds use tert-butyllithium-mediated acylations () or Suzuki-Miyaura cross-coupling for aryl integration . Purification: Silica gel chromatography (hexane/EtOAc) is standard for isolating methanone derivatives ().

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